2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-1H-imidazole-4-carboxylic acid hydrochloride
Description
This compound is a hydrochloride salt of an imidazole-based carboxylic acid derivative featuring a cyclobutyl group and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₃H₂₂ClN₃O₄, with a molar mass of 439.9 g/mol and CAS number 2639462-41-0 . The Fmoc group is widely used in peptide synthesis for temporary amine protection, while the cyclobutyl substituent introduces steric constraints that may influence reactivity or binding properties in biological systems.
Properties
CAS No. |
2639462-41-0 |
|---|---|
Molecular Formula |
C23H22ClN3O4 |
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-1H-imidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C23H21N3O4.ClH/c27-20(28)19-12-24-21(25-19)23(10-5-11-23)26-22(29)30-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18;/h1-4,6-9,12,18H,5,10-11,13H2,(H,24,25)(H,26,29)(H,27,28);1H |
InChI Key |
MIWRPOUCFRFCMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=C(N2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fmoc-Protected Amino Groups
Several compounds share the Fmoc-protected amino motif but differ in core structures and substituents:
Key Observations :
- Heterocyclic Core: The target compound’s imidazole ring (vs. Imidazole’s dual N-heteroatoms enhance metal coordination, which is absent in thiazole or pyrrole derivatives.
- Functional Groups : The carboxylic acid in the target compound enables conjugation or salt formation, whereas esters (e.g., ethoxycarbonyl in ) are more lipophilic.
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